molecular formula C16H13N3O3S B1417457 6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol CAS No. 337923-71-4

6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol

Cat. No.: B1417457
CAS No.: 337923-71-4
M. Wt: 327.4 g/mol
InChI Key: DTKUEJYJTZLGJI-UHFFFAOYSA-N
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Description

6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol is a chemical compound with the molecular formula C16H13N3O3S It is characterized by the presence of a phenylsulfonyl group attached to a pyrimidinol core, which is further substituted with a pyridinyl group

Scientific Research Applications

6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidinol Core: The pyrimidinol core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the pyrimidinol core in the presence of a base such as triethylamine.

    Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrimidinol or pyridinyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Pyridine derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced pyrimidinol derivatives.

    Substitution: Formation of substituted pyrimidinol or pyridinyl derivatives.

Mechanism of Action

The mechanism of action of 6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinone
  • 6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinecarboxylic acid

Uniqueness

6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

4-(benzenesulfonylmethyl)-2-pyridin-4-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c20-15-10-13(11-23(21,22)14-4-2-1-3-5-14)18-16(19-15)12-6-8-17-9-7-12/h1-10H,11H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKUEJYJTZLGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=O)NC(=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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